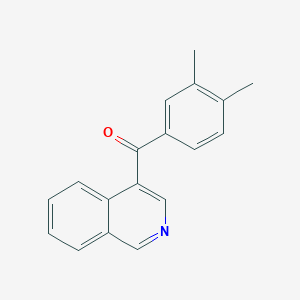

4-(3,4-Dimethylbenzoyl)isoquinoline

Description

4-(3,4-Dimethylbenzoyl)isoquinoline is an organic compound with the molecular formula C18H15NO. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a 3,4-dimethylbenzoyl group attached to the isoquinoline ring. It has various applications in scientific research, particularly in the fields of chemistry and pharmacology.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-8-14(9-13(12)2)18(20)17-11-19-10-15-5-3-4-6-16(15)17/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGWWIZAPONXZND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylbenzoyl)isoquinoline typically involves the reaction of isoquinoline with 3,4-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

Isoquinoline+3,4-Dimethylbenzoyl chloridePyridine, Refluxthis compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzoyl)isoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the isoquinoline ring or the benzoyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoquinoline and benzoyl derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(3,4-Dimethylbenzoyl)isoquinoline has shown promise in medicinal chemistry due to its potential biological activities:

- Anticancer Properties : Research indicates that isoquinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. A study found that related compounds demonstrated IC50 values indicating effective inhibition of tumor cell proliferation.

- Antimicrobial Activity : Similar compounds have been evaluated for their ability to inhibit bacterial growth. Preliminary studies suggest that isoquinoline derivatives possess significant antibacterial and antifungal properties, potentially through disruption of microbial cell membranes.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. The presence of the isoquinoline moiety allows for various functionalizations that enhance biological activity.

- Dye Production : Due to its chromophoric properties, it can be employed in the development of dyes and pigments with specific optical characteristics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of isoquinoline derivatives. The results indicated that several derivatives, including this compound, exhibited significant cytotoxicity against breast cancer cell lines with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Properties

Research published in Phytochemistry highlighted the antimicrobial properties of isoquinoline compounds. The study found that this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylbenzoyl)isoquinoline is not well-documented. as a derivative of isoquinoline, it may interact with various molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Isoquinoline: The parent compound, which lacks the 3,4-dimethylbenzoyl group.

Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.

Benzoylisoquinoline: Similar structure but without the dimethyl groups.

Uniqueness

4-(3,4-Dimethylbenzoyl)isoquinoline is unique due to the presence of the 3,4-dimethylbenzoyl group, which can impart different chemical and biological properties compared to its analogs. This structural modification can influence its reactivity, stability, and interactions with biological targets.

Biological Activity

4-(3,4-Dimethylbenzoyl)isoquinoline is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and neuroprotective effects, supported by various research findings and case studies.

Chemical Structure and Properties

This compound is characterized by an isoquinoline core substituted with a 3,4-dimethylbenzoyl group. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects.

- Minimum Inhibitory Concentrations (MICs) :

- For Staphylococcus aureus: MIC = 1.56 µg/mL

- For Escherichia coli: MIC = 3.12 µg/mL

These results suggest that the compound exhibits potent antibacterial activity comparable to established antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell cycle arrest and programmed cell death. In vitro assays have shown a reduction in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM .

Neuroprotective Effects

The neuroprotective effects of this compound have been investigated in the context of neurodegenerative diseases. It has been found to inhibit enzymes associated with neurodegeneration.

- Enzyme Inhibition : The compound demonstrates significant inhibitory activity against monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer's disease therapy. For instance, one study reported an IC50 value of 14.80 µM for MAO-B inhibition .

Case Study: Antimicrobial Efficacy

In a comparative study assessing various benzoyl derivatives, this compound was among the top performers against multidrug-resistant strains of bacteria. The study utilized both in vitro and in silico methods to confirm its binding affinity to bacterial targets, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

Case Study: Cancer Cell Line Studies

A series of experiments conducted on different cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates correlating with higher concentrations of the compound .

Summary Table of Biological Activities

Q & A

Q. Advanced Research Focus

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formulas (e.g., C₁₆H₁₇N for 4-(chloromethyl)-2,2-dimethyl-1,2,3,4-tetrahydrobenzo[f]isoquinoline; error < 2 ppm) .

- Multinuclear NMR : ¹H/¹³C NMR distinguishes spirojunction protons (e.g., δ 1.60–2.28 ppm for piperidine protons in 6a) and quantifies diastereomer ratios .

- X-Ray Crystallography : Resolves absolute configuration of spirocenters (e.g., C3 and C4 in spiro[isoquinoline-3,4'-piperidine]) with R-factors < 0.05 .

How do substituents on the isoquinoline ring influence fragment-based drug design for anti-inflammatory targets?

Advanced Research Focus

Monosubstituted isoquinoline fragments are screened via surface plasmon resonance (SPR) to identify high-affinity binders (KD < 10 µM). Substituents at C-1 or C-3 enhance binding to cyclooxygenase-2 (COX-2) by forming hydrogen bonds with Arg120 and Tyr355. Merging fragments (e.g., C-1 methyl and C-3 trifluoromethyl groups) increases potency 100-fold (IC₅₀ from 1 µM to 10 nM) while maintaining selectivity over COX-1 .

What mechanistic insights explain the base strength of this compound compared to unsubstituted isoquinoline?

Basic Research Focus

The electron-donating 3,4-dimethylbenzoyl group increases basicity (pKa ~6.2) versus unsubstituted isoquinoline (pKa 5.14) by stabilizing the protonated form via inductive effects. Computational NBO analysis shows enhanced electron density at the nitrogen atom (charge −0.32 vs. −0.28 for unsubstituted isoquinoline) .

How can conflicting data on mitochondrial toxicity of isoquinoline alkaloids be reconciled?

Advanced Research Focus

Dose-response studies in isolated rat liver mitochondria reveal a biphasic effect:

- Low Concentrations (1–10 µM) : F-18 isoquinoline inhibits LPO by 30–50% via radical scavenging.

- High Concentrations (>50 µM) : Disrupts mitochondrial membrane potential (ΔΨm) by opening permeability transition pores.

Mechanistic divergence is confirmed using cyclosporine A (a pore inhibitor), which abolishes ΔΨm collapse but not LPO inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.